

# An In-depth Technical Guide to alpha-D-Altropyranose

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## Compound of Interest

Compound Name: *Alpha-D-Altropyranose*

Cat. No.: *B15175280*

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This technical guide provides a comprehensive overview of **alpha-D-Altropyranose**, intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document details its chemical identity, physicochemical properties, and a generalized framework for its chemical synthesis, supplemented with visualizations to clarify key structural and procedural concepts.

## Chemical Identity: IUPAC Name and Synonyms

**Alpha-D-Altropyranose** is a specific stereoisomer of altrose, a six-carbon monosaccharide. Its systematic IUPAC name is (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]. The designation 'alpha' specifies the configuration at the anomeric carbon (C1), 'D' indicates the stereochemistry relative to glyceraldehyde, and 'pyranose' denotes the six-membered ring structure analogous to pyran.

While D-Altrose is an unnatural monosaccharide, its structure and properties are of interest in synthetic and medicinal chemistry.[2] A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound.

Identifier Type	Identifier
IUPAC Name	(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
Common Name	alpha-D-Altropyranose[1]
Abbreviated Name	a-D-Alt[1]
CAS Number	7282-80-6[1]
PubChem CID	7098663[1]
ChEBI ID	CHEBI:155672[1]
UNII	8GX2GJ2FQT[1]

## Quantitative Physicochemical Data

The following table summarizes key quantitative properties of **alpha-D-Altropyranose**. These values are crucial for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub> [1]
Molecular Weight	180.16 g/mol [1]
Exact Mass	180.06338810 Da[1]
Melting Point	103-105 °C (for D-Altrose)[2]
Solubility	Soluble in water, practically insoluble in methanol (for D-Altrose)[2]
Computed XLogP3-AA	-2.6[1]
Hydrogen Bond Donor Count	5[1]
Hydrogen Bond Acceptor Count	6[1]
Rotatable Bond Count	1[1]

# Experimental Protocols: A Generalized Approach to Synthesis

Specific, detailed protocols for the synthesis of the unnatural monosaccharide **alpha-D-Altropyranose** are not widely published. However, its synthesis would follow the established principles of carbohydrate chemistry, typically involving a multi-step process starting from a more common monosaccharide. The following represents a generalized experimental workflow that could be adapted for its preparation. This process involves the protection of hydroxyl groups, stereospecific modification of a key chiral center, and subsequent deprotection.

**Step 1: Protection of Hydroxyl Groups** The initial step in monosaccharide synthesis is the protection of most hydroxyl groups to prevent unwanted side reactions. This is often achieved by forming acetals or esters.

- **Protocol:** A common starting material like D-glucose is dissolved in a suitable anhydrous solvent (e.g., acetone or methanol) with a catalyst (e.g., sulfuric acid or iodine). Reagents for protection, such as benzaldehyde or acetone, are added, and the reaction is stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC). The product is then isolated and purified.

**Step 2: Epimerization/Inversion of Stereochemistry** To convert a more common sugar into altrose, an inversion of stereochemistry at a specific carbon is required. For instance, altrose is a C-3 epimer of mannose. This inversion can be achieved via an oxidation-reduction sequence or through nucleophilic substitution with inversion of configuration.

- **Protocol:** The free hydroxyl group at the target carbon (e.g., C-3) is oxidized to a ketone using a mild oxidizing agent (e.g., pyridinium chlorochromate, PCC). The resulting ketone is then reduced stereoselectively using a reducing agent such as sodium borohydride. The choice of reducing agent and reaction conditions is critical to favor the desired stereoisomer.

**Step 3: Glycosylation (Formation of the alpha-Anomer)** To introduce the alpha configuration at the anomeric center (C-1), a glycosylation reaction is performed. This typically involves activating the anomeric carbon to make it susceptible to nucleophilic attack by an alcohol.

- **Protocol:** The protected monosaccharide is converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. This is achieved by reacting the sugar with reagents

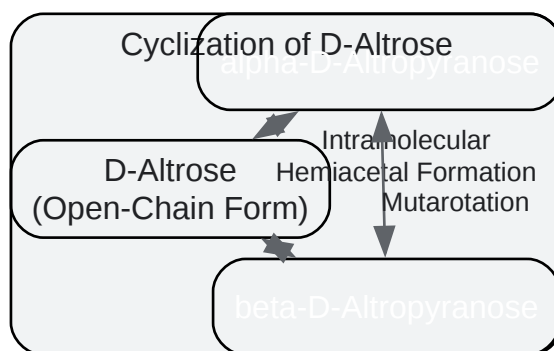
like HBr in acetic acid. The glycosyl donor is then reacted with an alcohol in the presence of a promoter (e.g., silver triflate or boron trifluoride etherate) under anhydrous conditions to form the glycosidic bond, often with control over the anomeric stereochemistry.

**Step 4: Deprotection** The final step is the removal of all protecting groups to yield the target monosaccharide.

- **Protocol:** The choice of deprotection method depends on the protecting groups used. For example, acetal groups are typically removed by acid hydrolysis (e.g., with aqueous trifluoroacetic acid), while benzyl ethers are removed by catalytic hydrogenation. The final product is then purified using techniques such as column chromatography or recrystallization.

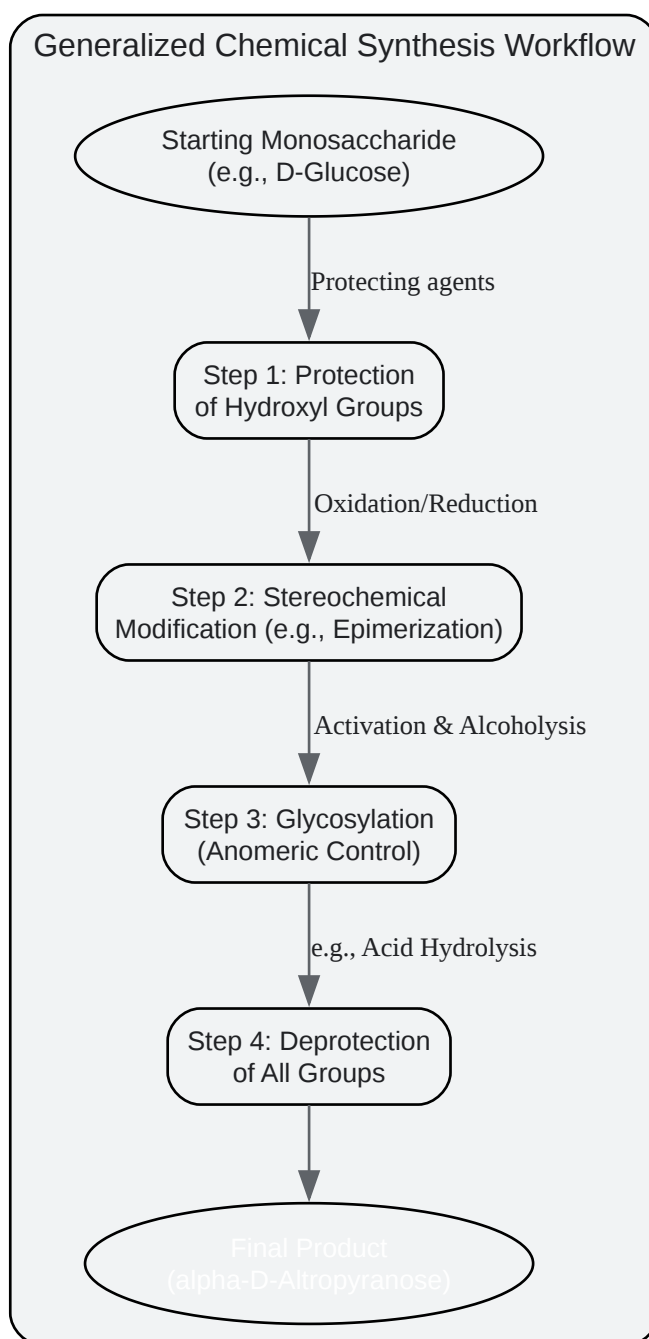
## Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate fundamental structural relationships and a generalized experimental workflow relevant to **alpha-D-Altropyranose**.



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**Caption:** Equilibrium between the open-chain form of D-Altrose and its cyclic alpha and beta pyranose anomers.



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Caption: A generalized workflow for the chemical synthesis of a modified monosaccharide like **alpha-D-Altropyranose**.

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## References

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